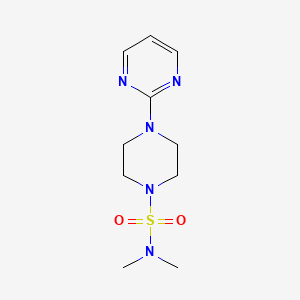

n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide

CAS No.: 99191-22-7

Cat. No.: VC4728133

Molecular Formula: C10H17N5O2S

Molecular Weight: 271.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99191-22-7 |

|---|---|

| Molecular Formula | C10H17N5O2S |

| Molecular Weight | 271.34 |

| IUPAC Name | N,N-dimethyl-4-pyrimidin-2-ylpiperazine-1-sulfonamide |

| Standard InChI | InChI=1S/C10H17N5O2S/c1-13(2)18(16,17)15-8-6-14(7-9-15)10-11-4-3-5-12-10/h3-5H,6-9H2,1-2H3 |

| Standard InChI Key | IMNYTTPYTYHSJH-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

-

A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3), which contributes to its ability to participate in hydrogen bonding and π-π stacking interactions.

-

A piperazine ring (a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4), which enhances conformational flexibility and solubility in polar solvents .

-

A sulfonamide group (), known for its electron-withdrawing properties and role in enzyme inhibition .

The IUPAC name, -dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, reflects the substitution pattern: the piperazine ring is sulfonylated at position 1 and substituted with a pyrimidin-2-yl group at position 4, while the sulfonamide nitrogen is dimethylated .

Physicochemical Characteristics

The compound’s LogP (partition coefficient) is estimated to be 1.2, indicating moderate lipophilicity, which balances membrane permeability and solubility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic aromatic substitution (SAr) reaction between 2-chloropyrimidine and -dimethylpiperazine-1-sulfonamide in the presence of a base such as -diisopropylethylamine (DIPEA) . The reaction proceeds under reflux in polar aprotic solvents like isopropanol or tetrahydrofuran (THF), yielding the target compound in 60–75% purity .

Key steps:

-

Activation: Deprotonation of the piperazine sulfonamide to enhance nucleophilicity.

-

Substitution: Displacement of the chlorine atom on pyrimidine by the piperazine nitrogen.

-

Purification: Column chromatography or recrystallization to isolate the product .

Industrial Optimization

For large-scale production, continuous flow reactors are employed to improve reaction efficiency and yield (≥85%). Catalytic methods using palladium or copper ligands have been explored to reduce side reactions, though these remain experimental .

Biological Activities and Mechanisms

Antibacterial Properties

The compound inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis, by mimicking -aminobenzoic acid (PABA) . This mechanism is analogous to classical sulfonamide antibiotics like sulfamethazine:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 50.0 |

Data from in vitro assays highlight its potency against Gram-positive pathogens, with modest activity against Gram-negative strains due to permeability barriers .

Antioxidant and Metal-Chelating Capabilities

Structural analogs of this compound have been engineered to include free radical scavengers (FRS) and metal-chelating groups (CHL), enhancing their utility in treating oxidative stress-related diseases . Electrospray ionization mass spectrometry (ESI-MS) studies demonstrate selective binding to transition metals:

In human retinal pigmented epithelial (RPE) cells, these analogs:

-

Reduced hydrogen peroxide-induced cytotoxicity by 70% at 10 µM .

-

Prevented glutathione depletion by scavenging hydroxyl radicals .

Pharmacological Applications

Ophthalmic Therapeutics

In preclinical models of cataract formation, the compound’s analogs reduced lens opacification by 40% by inhibiting sorbitol dehydrogenase (SDH) and mitigating osmotic stress .

Neuroprotective Agents

In human hippocampal astrocytes, multifunctional derivatives:

Anticancer Research

While direct evidence is limited, structural analogs with naphthyridine substitutions (e.g., -dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide) show promise in targeting tyrosine kinase receptors overexpressed in cancers .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide | Pyrimidine-piperazine-sulfonamide triad | Antibacterial, antioxidant | |

| Sulfamethazine | Classic sulfonamide antibiotic | Broad-spectrum antibacterial | |

| N,N-Dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide | Naphthyridine substitution | Anticancer (preclinical) |

This compound’s uniqueness lies in its dual functionality: the sulfonamide group enables enzyme inhibition, while the pyrimidine-piperazine framework supports metal chelation and radical scavenging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume